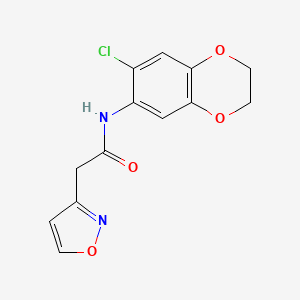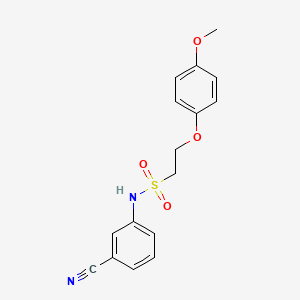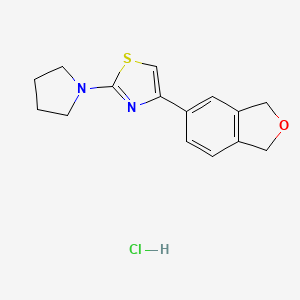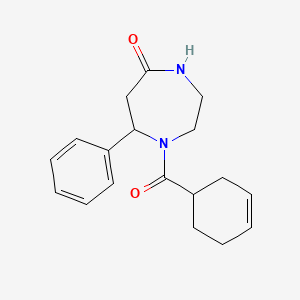
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound is a guanidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide involves the activation of imidazoline receptors, which are involved in the regulation of blood pressure and glucose metabolism. It has been found to selectively activate the I1 subtype of imidazoline receptors, which leads to the reduction of sympathetic nerve activity and the inhibition of the renin-angiotensin-aldosterone system.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure and improve glucose metabolism in animal models. It has also been found to have analgesic effects and to improve nerve function in animal models of neuropathic pain and diabetic neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has several advantages for lab experiments. It is easy to synthesize, and it has been extensively studied for its potential applications in the field of medicine. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide. One area of research is the development of more selective and potent imidazoline receptor agonists for the treatment of cardiovascular diseases and neuropathic pain. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a guanidine derivative that has received significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, mechanism of action, physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, including the development of more selective and potent imidazoline receptor agonists and the investigation of its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has been achieved using different methods, including the reaction of cyclopropylamine with 3,5-dimethylbenzoyl isocyanate, followed by the reaction with ammonium iodide. Another method involves the reaction of cyclopropylamine with 3,5-dimethylbenzoyl chloride, followed by the reaction with guanidine hydrochloride and hydrogen iodide.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has been studied extensively for its potential applications in the field of medicine. It has been found to have antihypertensive effects, and it has been studied for its potential use in the treatment of various cardiovascular diseases. It has also been studied for its potential use in the treatment of neuropathic pain and diabetic neuropathy.
Propiedades
IUPAC Name |
2-cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-8-5-9(2)7-11(6-8)15-12(13)14-10-3-4-10;/h5-7,10H,3-4H2,1-2H3,(H3,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLYOYOONDGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2CC2)N)C.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)

![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)


